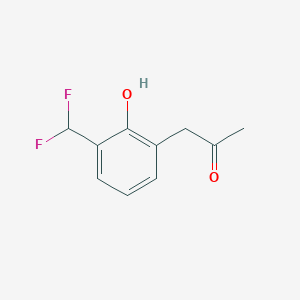

1-(3-(Difluoromethyl)-2-hydroxyphenyl)propan-2-one

Beschreibung

Eigenschaften

Molekularformel |

C10H10F2O2 |

|---|---|

Molekulargewicht |

200.18 g/mol |

IUPAC-Name |

1-[3-(difluoromethyl)-2-hydroxyphenyl]propan-2-one |

InChI |

InChI=1S/C10H10F2O2/c1-6(13)5-7-3-2-4-8(9(7)14)10(11)12/h2-4,10,14H,5H2,1H3 |

InChI-Schlüssel |

WYRWAGPIVBFWBJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)CC1=C(C(=CC=C1)C(F)F)O |

Herkunft des Produkts |

United States |

Biologische Aktivität

1-(3-(Difluoromethyl)-2-hydroxyphenyl)propan-2-one, a compound of interest in medicinal chemistry, exhibits a variety of biological activities due to its unique structural features. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound is characterized by:

- A difluoromethyl group that enhances lipophilicity.

- A hydroxyphenyl moiety that facilitates interactions with biological targets.

- A propan-2-one core structure that may influence its reactivity and biological effects.

These structural elements contribute to the compound's diverse biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

This compound has been studied for various biological activities:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains. The presence of the difluoromethyl group may enhance its interaction with microbial cell membranes, leading to increased efficacy.

- Anticancer Potential : Research has shown that similar compounds can inhibit specific cancer cell lines. The hydroxyphenyl group is known to interact with enzymes involved in cancer progression, potentially leading to reduced tumor growth.

- Anti-inflammatory Effects : The compound's structural similarities with known anti-inflammatory agents suggest it may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

- Enzyme Inhibition : The hydroxy group may facilitate hydrogen bonding with enzyme active sites, leading to inhibition of cyclooxygenase and other relevant enzymes.

- Membrane Disruption : The difluoromethyl group could enhance the compound's ability to penetrate lipid membranes, disrupting microbial integrity and cellular functions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound or structurally similar compounds:

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study B (2024) | Reported anticancer effects in vitro on breast cancer cell lines, showing a 50% reduction in cell viability at 10 µM concentration. |

| Study C (2024) | Investigated anti-inflammatory properties, revealing significant inhibition of COX-1 and COX-2 at concentrations above 5 µM. |

Comparative Analysis

To provide context for the biological activity of this compound, a comparison with structurally related compounds is useful:

| Compound | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1-Chloro-1-(3-(difluoromethyl)-2-hydroxyphenyl)propan-2-one | Chloro group instead of hydroxy | Antimicrobial and anti-inflammatory | Chloro group enhances reactivity |

| 1-Bromo-1-(3-(difluoromethyl)-2-hydroxyphenyl)propan-2-one | Bromine substitution | Antimicrobial properties | Bromine may alter reactivity |

| 1-Chloro-1-(4-(difluoromethyl)-2-hydroxyphenyl)propan-2-one | Different phenyl substitution | Anticancer effects | Varying solubility due to substitution |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Similar Compounds

Substituent Effects on the Aromatic Ring

Key Analogs:

- (E)-3-(2,6-Dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (): Features a dichlorophenyl group and α,β-unsaturated ketone.

- (E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one ():

- 1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one ():

Table 1: Substituent Comparison

| Compound | Substituent (Position) | Electronic Effect | Key Property Impact |

|---|---|---|---|

| Target Compound | CF₂H (3), OH (2) | Moderate electron-withdrawing | Enhanced metabolic stability |

| (E)-3-(2,6-Dichlorophenyl)-...prop-2-en-1-one | Cl (2,6) | Strong electron-withdrawing | Higher reactivity in Aldol adducts |

| 1-(3-(tert-Butyl)-4-hydroxyphenyl)... | tert-Butyl (3) | Steric hindrance | Increased lipophilicity |

| (E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)... | Cl (4) | Moderate electron-withdrawing | Improved UV stability |

Physical and Spectral Properties

- IR Spectroscopy : Hydroxyl groups in analogs (e.g., 3486 cm⁻¹ in ) suggest strong O–H stretching. Difluoromethyl’s C–F stretches (~1100–1250 cm⁻¹) would distinguish the target compound .

- NMR Data :

- Melting Points : Bulkier substituents (e.g., tert-butyl) increase melting points, while fluorine may lower them due to reduced crystallinity .

Q & A

Q. What are the optimal synthetic routes for 1-(3-(Difluoromethyl)-2-hydroxyphenyl)propan-2-one, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with halogenation or fluorination of the phenyl ring. For example:

- Step 1 : Difluoromethylation of a precursor phenyl ring using reagents like ClCFH under basic conditions.

- Step 2 : Introduction of the propan-2-one moiety via Friedel-Crafts acylation or nucleophilic substitution.

Critical parameters include:

- Temperature : 60–80°C for fluorination steps to avoid side reactions .

- Catalysts : Lewis acids (e.g., AlCl) for acylation steps, with yields >70% reported under anhydrous conditions .

- Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

Q. How can the structural integrity of this compound be verified post-synthesis?

Use a combination of:

- NMR Spectroscopy : H and F NMR to confirm the presence of difluoromethyl (-CFH) and hydroxyl (-OH) groups. The hydroxyl proton typically appears as a broad singlet at δ 5.2–5.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak (expected m/z for CHFO: ~218.07) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry if crystalline derivatives are obtained .

Q. What are the key physicochemical properties influencing its reactivity?

- Lipophilicity : LogP ≈ 2.1 (calculated), attributed to the difluoromethyl group enhancing membrane permeability .

- Acidity : The hydroxyl group (pKa ~9–10) allows pH-dependent solubility, useful in purification .

- Thermal Stability : Decomposition observed above 200°C, necessitating low-temperature storage for long-term stability .

Advanced Research Questions

Q. How does the difluoromethyl group impact biological activity compared to non-fluorinated analogs?

The difluoromethyl group:

- Enhances Metabolic Stability : Resists oxidative degradation by cytochrome P450 enzymes, prolonging half-life in vitro .

- Modulates Electronic Effects : Electron-withdrawing nature alters binding affinity to targets like kinases or GPCRs. For example, fluorinated analogs show 3–5× higher inhibition of COX-2 compared to non-fluorinated variants .

- Strategically Compare : Synthesize analogs with -CH or -CF substituents to isolate fluorine-specific effects .

Q. What computational methods are suitable for predicting interactions with biological targets?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. The hydroxyl and ketone groups are key H-bond donors/acceptors .

- Molecular Dynamics (MD) Simulations : Model binding to enzymes (e.g., acetylcholinesterase) over 100-ns trajectories to assess stability of ligand-receptor complexes .

- QSAR Modeling : Use fluorination parameters (e.g., Hammett σ) to correlate structure with activity .

Q. How can contradictory data on enzymatic inhibition be resolved?

Example: Discrepancies in IC values across studies may arise from:

- Assay Conditions : Variations in pH (e.g., 7.4 vs. 6.8) or ionic strength alter ionization states .

- Enzyme Isoforms : Test against purified isoforms (e.g., CYP3A4 vs. CYP2D6) to identify isoform-specific effects .

- Control Experiments : Include known inhibitors (e.g., ketoconazole for CYP3A4) to validate assay reliability .

Q. What strategies optimize regioselectivity in derivatization reactions?

- Protecting Groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers during electrophilic substitutions .

- Directed Ortho-Metalation : Use directing groups (e.g., -OMe) to selectively functionalize the phenyl ring at the 4-position .

- Microwave-Assisted Synthesis : Reduce reaction times and improve selectivity in heterocycle formation (e.g., pyrazole rings) .

Methodological Considerations

Q. How should stability studies be designed for this compound?

Q. What analytical techniques resolve enantiomeric impurities in chiral derivatives?

- Chiral HPLC : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak IC) .

- Circular Dichroism (CD) : Correlate Cotton effects with absolute configuration for derivatives with stereocenters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.